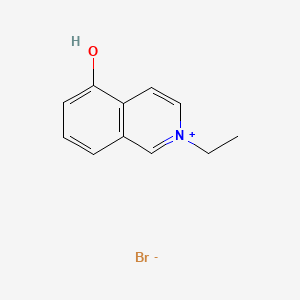

2-Ethyl-5-hydroxyisoquinolinium, bromide

Description

An Overview of Isoquinolinium Salts in Contemporary Chemical Research

Isoquinolinium salts are N-heterocyclic cationic compounds that have garnered considerable attention in various research fields. sigmaaldrich.com Their core structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring with a quaternized nitrogen atom, imparts unique electronic and chemical properties. These salts are not merely laboratory curiosities; they are integral components in the synthesis of more complex molecules and are found in the structures of many natural products, particularly alkaloids.

In synthetic organic chemistry, isoquinolinium salts serve as valuable building blocks for the construction of a wide array of fused, spiro, and bridged heterocyclic systems. escholarship.org Their reactivity allows for diverse chemical transformations, making them key intermediates in the stereoselective synthesis of complex molecular architectures. escholarship.org Modern synthetic methodologies, including transition-metal-catalyzed C-H activation and various cyclization strategies, have further expanded the accessibility and utility of substituted isoquinolinium salts. sigmaaldrich.comarchive.org

Beyond their role as synthetic intermediates, isoquinolinium salts are actively investigated for their applications in materials science and medicinal chemistry. sigmaaldrich.com Certain isoquinolinium derivatives with extended polyaromatic structures exhibit intrinsic fluorescence, making them suitable for use in fluorescent sensors, bioimaging agents, and theranostics. sigmaaldrich.com The permanent positive charge and the ability to intercalate with biomolecules have also led to their exploration as DNA binding agents. sigmaaldrich.com

The synthesis of isoquinolinium salts can be achieved through several routes. The classical approach involves the alkylation of the parent isoquinoline (B145761) with an alkyl halide. evitachem.com More sophisticated methods include the nickel-catalyzed annulation of o-halobenzaldimines with alkynes, which allows for the synthesis of a broader range of substituted isoquinolinium salts, including N-aryl derivatives. sigmaaldrich.com

The Role of Quaternary Ammonium (B1175870) Salts in Chemical and Biological Systems Research

2-Ethyl-5-hydroxyisoquinolinium, bromide belongs to the broader class of quaternary ammonium salts (QASs), also known as quats. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. thegoodscentscompany.com This cationic nature is fundamental to their diverse functions in both chemical and biological systems.

A defining feature of many QASs is their amphiphilic nature, meaning they possess both a hydrophilic (the cationic head) and a hydrophobic (the organic tails) part. thegoodscentscompany.com This property makes them effective surfactants, and they are widely used as detergents, fabric softeners, and hair conditioners. thegoodscentscompany.com

Beyond their antimicrobial applications, QASs are investigated for a range of other biological activities, including antiprotozoal, herbicidal, analgesic, and muscle relaxant properties. thegoodscentscompany.com The incorporation of quaternary ammonium moieties into polymers is a promising strategy for creating antimicrobial biomaterials. Furthermore, the permanent charge of QASs can enhance the water solubility and biological activity of parent molecules. thegoodscentscompany.com

Specific Context of this compound as a Research Compound

While the parent isoquinolinium scaffold and the general class of quaternary ammonium salts are well-studied, "this compound" itself appears to be a more specialized research compound with limited publicly available data. Chemical suppliers list it as a rare chemical for early discovery research, indicating that it is not a widely used or extensively characterized compound. Its presence in academic literature is sparse, often appearing in lists of compounds within larger studies without detailed discussion of its specific properties or applications.

Despite the scarcity of dedicated research on this specific molecule, its chemical structure provides clues to its potential areas of investigation. The molecule combines the isoquinolinium core with an ethyl group on the nitrogen and a hydroxyl group at the 5-position of the aromatic ring system.

The presence of the phenolic hydroxyl group is particularly noteworthy. This functional group can potentially be involved in hydrogen bonding, alter the electronic properties of the aromatic system, and serve as a handle for further chemical modification. The combination of the quaternary ammonium cation and the phenolic hydroxyl group suggests potential applications as a specialized probe or intermediate in areas where both of these functionalities are relevant.

Given the known properties of related compounds, research involving this compound could potentially explore its utility in areas such as:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive agents, where the isoquinolinium core and the hydroxyl group could be key pharmacophoric features.

Materials Science: In the development of functional materials, where the ionic nature and the potential for hydrogen bonding could be exploited.

Synthetic Chemistry: As a building block for more complex heterocyclic structures.

The following table summarizes the key identification details for this compound:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4501-30-8 |

| Molecular Formula | C11H12BrNO |

| Molecular Weight | 254.128 g/mol |

Structure

3D Structure of Parent

Properties

CAS No. |

4501-30-8 |

|---|---|

Molecular Formula |

C11H12BrNO |

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-ethylisoquinolin-2-ium-5-ol;bromide |

InChI |

InChI=1S/C11H11NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-8H,2H2,1H3;1H |

InChI Key |

DGBDVEWOXFCLJE-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-] |

Origin of Product |

United States |

Structural Derivatization and Molecular Engineering in Research

Modification of the N-Alkyl Chain Length

The length of the N-alkyl chain on the isoquinolinium nitrogen atom is a critical determinant of the molecule's properties, particularly its surface activity and antimicrobial efficacy. Quaternary isoquinolinium salts are part of a broader class of cationic surfactants, and like other members of this group, their behavior is strongly influenced by the hydrophobic character of the alkyl chain. researchgate.net

Research into related quaternary ammonium (B1175870) compounds, such as N-alkylmorpholine and 6-hydroxyquinolinium derivatives, has established a clear structure-activity relationship. Studies show that antibacterial and antifungal activities are highly dependent on the number of carbon atoms in the N-alkyl chain. For instance, in a series of N-alkylmorpholine derivatives tested against Methicillin-Resistant Staphylococcus aureus (MRSA), compounds with chains between 12 (n-dodecyl) and 16 (n-hexadecyl) carbons exhibited the highest bactericidal effects. chemrxiv.org In contrast, derivatives with shorter chains (fewer than 5 carbons) were found to be inactive. chemrxiv.org Similarly, for 6-hydroxyquinolinium salts, the C12 alkyl chain derivative was identified as a highly promising candidate due to its significant antimicrobial efficacy. nih.gov This optimal length is believed to facilitate the interaction of the molecule with microbial cell membranes.

The synthesis of these analogs typically involves the quaternization of the parent heterocycle (e.g., isoquinoline) with an appropriate alkyl halide. This process yields a series of homologous compounds that can be systematically evaluated.

| Compound Class | Alkyl Chain Length | Observed Activity | Reference |

|---|---|---|---|

| N-Alkylmorpholinium Salts | < C5 | Inactive against MRSA | chemrxiv.org |

| N-Alkylmorpholinium Salts | C12-C16 | Highest bactericidal effects against MRSA | chemrxiv.org |

| 6-Hydroxyquinolinium Salts | C12 | High antimicrobial efficacy | nih.gov |

| Quinolinium Salts | C12 | Good activity against Gram-positive cocci and Candida species | nih.gov |

Substitution on the Isoquinoline (B145761) Ring System

Modifications to the core isoquinoline ring structure provide another avenue for refining the molecule's properties. Substituents can alter electron density, steric profile, and the potential for intermolecular interactions like hydrogen bonding. amerigoscientific.com

The hydroxyl group, such as the one at the C-5 position in 2-Ethyl-5-hydroxyisoquinolinium, plays a significant role in molecular recognition. It can act as both a hydrogen bond donor and acceptor, contributing substantially to binding affinity with biological targets. researchgate.net The position and presence of hydroxyl groups influence the molecule's hydrogen-bonding capacity and lipophilicity, which can, in turn, affect receptor affinity and metabolic processing. researchgate.net

In the context of isoquinoline alkaloids, the presence of a hydroxyl group can lead to different interaction mechanisms with proteins compared to their non-hydroxylated counterparts. nih.gov For example, the interaction of the alkaloid jatrorrhizine with serum albumin was found to differ from that of other related alkaloids, a distinction attributed to its hydroxyl group. nih.gov Synthetic strategies that alter or protect this functional group can therefore be used to fine-tune the biological and chemical characteristics of the parent compound.

The introduction of methoxy groups is a common strategy in the medicinal chemistry of isoquinoline-based compounds. These groups can alter solubility, metabolic stability, and receptor binding. In a study on bis-isoquinolinium derivatives, analogs featuring 6,7-dimethoxy or 6,7,8-trimethoxy substitutions on the isoquinoline ring showed a significantly higher affinity for small conductance Ca2+-activated K+ channels compared to unsubstituted compounds. nih.gov

The biosynthesis of many complex isoquinoline alkaloids, such as aporphines, naturally results in highly oxidized structures that include multiple hydroxyl, methoxy, and methylenedioxy moieties. acs.org This highlights the prevalence and importance of such substitution patterns in achieving potent biological activity. Incorporating larger polyaromatic groups is another strategy to enhance properties like DNA intercalation, which can be a mechanism for antimicrobial or antitumor activity.

Formation of Bis-Isoquinolinium and Other Poly-Cationic Structures

Linking two or more isoquinolinium units together creates bis-isoquinolinium or poly-cationic structures with unique properties. These dimeric or polymeric compounds can engage with biological targets in ways that monomeric analogs cannot, often leading to enhanced affinity and novel mechanisms of action.

Research has led to the synthesis of original bis-isoquinolinium derivatives, which have been evaluated as potent blockers of potassium channels. nih.gov In these structures, two isoquinolinium moieties are connected by a linker chain. The nature of this linker—its length, rigidity, and composition—is a key variable. For instance, in one study, the length of an alkane linker did not significantly influence the binding affinity of bis-isoquinolinium compounds, whereas for xylene-based linkers, the ortho and meta isomers resulted in higher affinities than the para isomer. nih.gov These findings were corroborated by molecular modeling, demonstrating the importance of the spatial relationship between the cationic heads. nih.gov The synthesis of such compounds allows for the systematic exploration of structure-activity relationships, leading to molecules with significantly higher potency than established drugs like dequalinium. nih.gov

| Structural Feature | Finding | Reference |

|---|---|---|

| Ring Substitution | 6,7-dimethoxy or 6,7,8-trimethoxy substitutions lead to higher affinity than unsubstituted analogues. | nih.gov |

| Alkane Linker Length | The length of the alkane linker has no significant influence on affinity for certain potassium channels. | nih.gov |

| Xylene Linker Isomerism | Ortho and meta isomers result in higher affinities compared to the para isomer. | nih.gov |

| Potency Comparison | The most active compounds showed 10 times more affinity for the target channels than dequalinium. | nih.gov |

Conjugation with Functional Moieties

Covalently linking the 2-Ethyl-5-hydroxyisoquinolinium bromide structure to other functional molecules is an advanced strategy for creating specialized chemical tools and therapeutic agents. This approach combines the properties of the isoquinolinium core with the functionality of the appended moiety.

A significant challenge with many traditional organic fluorophores is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence diminishes or is extinguished in the aggregate state or at high concentrations. frontiersin.org In 2001, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) was discovered, where certain molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. frontiersin.orgnih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. nih.gov

The conjugation of isoquinolinium derivatives with AIE fluorophores, such as those based on tetraphenylethene (TPE) or triphenylamine (TPA), can produce novel fluorescent probes. rsc.orgresearchgate.net The cationic isoquinolinium part can serve as a recognition or binding element for specific biological targets (e.g., DNA, proteins) through electrostatic interactions, while the AIEgen provides a fluorescent signal that "turns on" upon binding and aggregation. frontiersin.org This strategy is widely used to develop biosensors for detecting ions, biomolecules, and cellular changes. nih.gov The covalent linking of AIE luminogens to biomolecules or targeting moieties creates AIE bioconjugates with promising applications in diagnostics and bioimaging. researchgate.netnih.gov

Isocoumarin Conjugation

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The conjugation of isocoumarins to a parent molecule like 2-Ethyl-5-hydroxyisoquinolinium, bromide can generate hybrid molecules with novel or enhanced properties. The 5-hydroxy group on the isoquinolinium ring serves as a prime site for such conjugation.

The synthesis of isocoumarin derivatives often involves methods such as the intramolecular cyclization of 2-alkenyl benzoic acids or metal-catalyzed cross-coupling reactions nih.govbeilstein-journals.org. For conjugation to this compound, an isocoumarin moiety would typically be functionalized with a reactive group that can form a stable covalent bond with the hydroxyl group of the isoquinolinium. Common conjugation strategies that could be employed include:

Ether Linkage: The formation of an ether bond between the 5-hydroxy group of the isoquinolinium and a suitable functional group on the isocoumarin, such as a halogen or a sulfonate ester, via a Williamson ether synthesis.

Ester Linkage: If the isocoumarin derivative possesses a carboxylic acid group, an ester linkage can be formed with the 5-hydroxy group of the isoquinolinium through esterification reactions, often facilitated by coupling agents.

| Conjugation Strategy | Linkage Type | Required Functional Groups | Potential Reaction |

| Direct Condensation | Ether | Isoquinolinium: Hydroxyl; Isocoumarin: Halogen/Sulfonate | Williamson Ether Synthesis |

| Acylation | Ester | Isoquinolinium: Hydroxyl; Isocoumarin: Carboxylic Acid | Fischer Esterification or use of coupling agents |

Isotopic Labeling for Research Purposes

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and quantify its presence in complex biological systems wikipedia.org. In the context of this compound, isotopic labeling can be instrumental in preclinical research. This involves replacing one or more atoms of the compound with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

The introduction of stable isotopes into the this compound structure can be achieved through various synthetic strategies. For instance, ¹⁵N can be incorporated into the isoquinoline ring system during its synthesis, potentially using ¹⁵NH₄Cl as the nitrogen source in a catalyzed reaction researchgate.net. Similarly, ¹³C or deuterium labels can be introduced by using appropriately labeled starting materials in the synthesis of the isoquinoline core or the ethyl group.

Once synthesized, these isotopically labeled versions of this compound can be used in a variety of research applications:

Metabolic Studies: By tracking the isotopically labeled atoms, researchers can identify the metabolic products of the compound in biological systems.

Mechanism of Action Studies: Isotopic labels can help in understanding how the molecule interacts with its biological targets.

Quantitative Analysis: Labeled compounds are often used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the unlabeled drug in biological samples.

The choice of isotope and the position of labeling are critical and depend on the specific research question being addressed.

| Isotope | Precursor Example | Potential Labeled Position | Primary Research Application |

| ¹⁵N | ¹⁵NH₄Cl | Isoquinoline ring nitrogen | Elucidating metabolic pathways involving the heterocyclic core |

| ¹³C | ¹³C-labeled precursors | Ethyl group or isoquinoline backbone | Tracing the carbon skeleton during metabolism |

| ²H (Deuterium) | Deuterated ethyl bromide | Ethyl group | Studying kinetic isotope effects and metabolic stability |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Structural Analysis

Chromatographic methods are indispensable for separating and purifying chemical compounds. In the context of 2-Ethyl-5-hydroxyisoquinolinium, bromide, High-Performance Liquid Chromatography (HPLC) stands as a primary tool for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of synthesized compounds. For a compound like this compound, a typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the main compound from any impurities or starting materials.

The retention time of the compound is a key parameter, which is highly dependent on the specific HPLC conditions. While specific experimental data for this compound is not publicly available, a hypothetical analysis would yield a chromatogram with a major peak corresponding to the target compound. The purity is determined by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR and ¹³C-NMR Applications

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for the structural characterization of this compound.

¹H-NMR: A ¹H-NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the isoquinolinium core, the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these signals to their respective protons.

¹³C-NMR: A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic carbons of the isoquinolinium ring would appear in the downfield region (typically 120-160 ppm), while the carbons of the ethyl group would be found in the upfield region. The carbon bearing the hydroxyl group would also have a characteristic chemical shift.

Predicted NMR Data (Illustrative):

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| -CH₂- (Ethyl) | ~4.0 (quartet) | ~50 |

| -CH₃ (Ethyl) | ~1.5 (triplet) | ~15 |

| C-OH | - | ~155 |

| Quaternary C | - | 120 - 160 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the mass of the cation (2-Ethyl-5-hydroxyisoquinolinium). The experimentally determined mass would be compared to the calculated exact mass to confirm the identity of the compound.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₁H₁₂NO]⁺ | 174.0919 |

Predicted Collision Cross Section (CCS) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a complex pattern of bands corresponding to the vibrations of the isoquinolinium core, the ethyl group, and the hydroxyl group.

Key expected vibrational modes would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region, corresponding to the aromatic C-H of the isoquinolinium ring and the aliphatic C-H of the ethyl group.

C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic isoquinolinium ring system.

C-O stretching: A band in the 1000-1260 cm⁻¹ region.

C-N stretching: Vibrations associated with the ethyl group attached to the nitrogen.

A study on the infrared spectra of the isoquinolinium cation (iso-C₉H₇NH⁺) isolated in solid para-hydrogen provides some insight into the vibrational modes of the parent cation. rsc.org However, the substitution with an ethyl and a hydroxyl group would significantly alter the spectrum.

Table 2: General Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (Ethyl) | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C and C=N stretch | 1400-1650 |

| C-O | C-O stretch | 1000-1260 |

Note: This table presents general, expected ranges and is not based on experimental data for this compound.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.commdpi.com These studies are particularly valuable in medicinal chemistry for understanding how a ligand, such as an isoquinolinium derivative, might interact with a biological receptor, like an enzyme or protein. nih.goveurekaselect.com

In the context of 2-Ethyl-5-hydroxyisoquinolinium, bromide, docking studies would involve computationally placing the 2-Ethyl-5-hydroxyisoquinolinium cation into the active site of a target protein. The goal is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netcore.ac.uk This process allows for the visualization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are critical for molecular recognition. pnas.org For instance, studies on similar isoquinoline (B145761) derivatives have successfully used molecular docking to rationalize their interactions with enzyme targets. nih.goveurekaselect.com

The results of such a study could be presented in a table summarizing the binding affinities and key interactions with various potential protein targets.

Table 1: Illustrative Molecular Docking Results for 2-Ethyl-5-hydroxyisoquinolinium Cation This table is for illustrative purposes to show the type of data generated from docking studies.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Target A | XXXX | -8.5 | Tyr84, Phe290 | Cation-π, π-π stacking |

| Target B | YYYY | -7.2 | Asp121, Glu199 | Hydrogen Bond, Electrostatic |

| Target C | ZZZZ | -6.9 | Leu45, Val103 | Hydrophobic |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like molecular orbital energies. nih.gov For isoquinoline and its derivatives, DFT calculations provide deep insights into their chemical reactivity and spectroscopic properties. researchgate.netmdpi.com

For this compound, DFT calculations, often using functionals like B3LYP, can determine the most stable three-dimensional structure by finding the geometry that corresponds to the minimum energy. nih.gov These calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Table 2: Illustrative DFT-Calculated Properties for 2-Ethyl-5-hydroxyisoquinolinium Cation This table presents hypothetical data that would be obtained from DFT calculations.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.78 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 3.14 |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. QSAR models are extensively used in drug design to predict the activity of new, unsynthesized compounds. nih.gov

For a series of isoquinolinium derivatives including this compound, a QSAR study would involve compiling a dataset of these compounds and their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, connectivity indices), are then calculated. nih.govresearchgate.net Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates these descriptors with the observed activity. Such models have been successfully developed for other quaternary ammonium (B1175870) compounds to predict their activities. nih.govnih.gov

A typical QSAR equation might look like: log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Table 3: Illustrative Descriptors Used in a QSAR Model for Isoquinolinium Derivatives This table is a hypothetical representation of descriptors and their contribution to a QSAR model.

| Descriptor | Description | Coefficient (β) | Statistical Significance (p-value) |

|---|---|---|---|

| logP | Lipophilicity | +0.45 | <0.01 |

| TPSA | Topological Polar Surface Area | -0.12 | <0.05 |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.25 | <0.01 |

| MR | Molar Refractivity | +0.08 | >0.05 |

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a technique used to visualize the charge distribution of a molecule. researchgate.netresearchgate.net The ESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). This information is crucial for understanding and predicting a molecule's reactivity and its non-covalent interactions, such as hydrogen bonding and electrostatic interactions. pnas.orgrsc.org

For the 2-Ethyl-5-hydroxyisoquinolinium cation, an ESP map would reveal the distribution of its positive charge. It would likely show a high positive potential around the quaternary nitrogen atom and delocalized over the aromatic system. chegg.com The hydroxyl group would introduce a region of negative potential around the oxygen atom, making it a potential hydrogen bond donor and acceptor site. rsc.org This analysis helps in rationalizing how the molecule interacts with its environment, including solvent molecules and biological receptors. researchgate.net

Table 4: Illustrative Mulliken Atomic Charges for 2-Ethyl-5-hydroxyisoquinolinium Cation This table shows hypothetical atomic charges, which are quantitative measures related to ESP maps.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (quaternary) | +0.15 |

| O (hydroxyl) | -0.68 |

| H (hydroxyl) | +0.45 |

| C (aromatic ring) | -0.20 to +0.10 |

Kinetic Modeling of Reactions Involving Quaternary Ammonium Catalysts

Quaternary ammonium salts, like this compound, are widely used as phase-transfer catalysts (PTCs). core.ac.ukresearchgate.net Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). researchgate.net Kinetic modeling of these reactions is essential for understanding the reaction mechanism and optimizing reaction conditions.

A kinetic study involving this compound as a PTC would measure the reaction rate under various conditions, such as different concentrations of reactants, catalyst, and temperature. researchgate.net The data would then be used to develop a rate law that describes the reaction kinetics. This model can help elucidate the rate-determining step and the role of the catalyst in the reaction mechanism, which often involves the transfer of an anion from the aqueous phase to the organic phase by the quaternary ammonium cation. researchgate.netphasetransfer.com

Table 5: Illustrative Kinetic Data for a Phase-Transfer Catalyzed Reaction This table presents a hypothetical dataset for kinetic modeling.

| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | 1.5 x 10-4 |

| 2 | 0.2 | 0.01 | 3.0 x 10-4 |

| 3 | 0.1 | 0.02 | 2.9 x 10-4 |

From such data, a rate law of the form Rate = k[Substrate]^x[Catalyst]^y can be derived, providing quantitative insight into the reaction mechanism.

Structure Activity Relationship Sar Studies in Academic Context

Influence of Substituents on Photophysical Properties

The photophysical properties of isoquinolinium salts, including fluorescence emission, quantum yield, and fluorescence lifetime, are intrinsically linked to their molecular structure. researchgate.net The introduction of substituents onto the isoquinolinium core can dramatically alter these properties by modifying the electronic landscape of the molecule. The nature and position of these substituents dictate their effect, which can range from strongly electron-donating to extremely electron-withdrawing. researchgate.net

The presence of specific functional groups can tune the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting absorption and emission maxima. For instance, electron-donating groups generally lead to red-shifted (longer wavelength) fluorescence, while electron-withdrawing groups tend to cause a blue-shift (shorter wavelength). This principle allows for the rational design of fluorescent probes and sensors. The choice of substitution sites on the heterocyclic rings enables the design of different π-electron systems, which in turn influences the triple bond polarization and fluorescence behavior in related acetylene-linked isoquinolinium structures. researchgate.net

Research on other heterocyclic and aromatic systems reinforces these principles. In corrole derivatives, substituents at the meso-aryl positions directly affect photophysical parameters like excited state lifetime and intersystem crossing rates. nih.gov Similarly, studies on BODIPY dyes show that the nature of substituents has a major impact on both their photophysics and the efficiency of photochemical reactions. mdpi.com The extension of π-delocalization through specific substituents, such as an acetylenic moiety, has been shown to favor highly allowed excited states with enhanced radiative transitions. mdpi.com These findings from analogous systems provide a framework for predicting how modifications to the 5-hydroxyisoquinolinium scaffold beyond the ethyl and hydroxyl groups could fine-tune its photophysical characteristics for applications in materials chemistry and bioimaging.

Impact of N-Alkyl Chain Length on Compound Behavior

The N-alkyl group in quaternary isoquinolinium salts is a key structural feature that significantly influences their physicochemical properties, such as melting point, solubility, and surfactant behavior. Systematic studies on homologous series of N-alkylisoquinolinium salts, varying the chain from C8 to C20, have provided clear insights into these relationships.

One of the primary observations is the effect on the melting point. As the alkyl chain length increases, there is a general, though not perfectly linear, trend in physical properties. For instance, in one study, the yields of synthesized N-alkylisoquinolinium salts were observed to decrease with increasing alkyl length, with the exception of C8 and C10 chains. mmsl.cz Furthermore, compounds with C8 and C10 chains proved difficult to crystallize due to their low melting points. mmsl.cz This trend of decreasing melting point with increasing alkyl chain length (up to a certain point) is also observed in other quaternary ammonium (B1175870) salts like 1-alkyl-3-methylimidazolium salts. deakin.edu.au However, after a certain chain length (e.g., n > 8 in imidazolium salts), melting points may begin to increase again due to enhanced hydrophobic packing and the formation of bilayer-type structures in the solid state. deakin.edu.au

The N-alkyl chain length is also a defining factor for the surfactant properties of these molecules. Quaternary isoquinolinium salts are classified as cationic surfactants, with the positively charged isoquinolinium head group providing the hydrophilic character and the alkyl chain serving as the hydrophobic tail. mmsl.czresearchgate.net This amphiphilic nature allows them to form micelles in solution and act as disinfectants or decontamination agents. mmsl.czresearchgate.net Studies on the closely related 6-hydroxyquinolinium salts have shown that antimicrobial activity is highly dependent on the N-alkyl chain length, with a C12 chain demonstrating high efficacy against certain bacterial and fungal strains. nih.gov

The following table, compiled from data on N-alkylisoquinolinium bromides, illustrates the relationship between chain length and physicochemical properties.

| N-Alkyl Chain | Melting Point (°C) | HPLC Retention Time (min) | Synthetic Yield (%) |

|---|---|---|---|

| C8 (Octyl) | 55-57 | 4.8 | 72 |

| C10 (Decyl) | 63-65 | 6.1 | 75 |

| C12 (Dodecyl) | 68-70 | 7.5 | 65 |

| C14 (Tetradecyl) | 74-76 | 8.8 | 61 |

| C16 (Hexadecyl) | 80-82 | 10.0 | 58 |

| C18 (Octadecyl) | 85-87 | 11.2 | 55 |

| C20 (Eicosyl) | 89-91 | 12.3 | 52 |

Data synthesized from findings reported on homologous series of N-alkylisoquinolinium salts. mmsl.czresearchgate.net

Effect of Hydroxyl and Other Aromatic Substituents on Activity

The presence and position of a hydroxyl group on the aromatic rings of the isoquinoline (B145761) structure are critical in defining the molecule's chemical reactivity and biological activity. The hydroxyl group is a potent hydrogen-bond donor and can also act as a proton donor, influencing intermolecular interactions and acid-base properties.

Research on hydroxyquinolines, an isomeric class of compounds, demonstrates the profound impact of the hydroxyl group's position. A study on the acid-base properties of various hydroxyquinolines revealed that the position of the -OH group significantly influences the protonation and deprotonation processes of both the quinolinic nitrogen and the hydroxyl group itself. ulisboa.pt This directly affects the molecule's charge state at a given pH, which is crucial for its interaction with biological targets or its behavior in solution. In another application, the position of the hydroxyl group on the quinoline ring (positions 6, 7, or 8) was found to be a determining factor in the efficiency of corrosion inhibition for aluminum, with 7-hydroxyquinoline showing superior performance. repec.org

For 2-Ethyl-5-hydroxyisoquinolinium bromide, the 5-position places the hydroxyl group on the benzene (B151609) ring portion of the fused system. This location influences the electron density distribution across the entire aromatic system through resonance and inductive effects. The hydroxyl group can also be a site for further chemical modification, such as esterification, which has been shown in studies on flavonoids to alter biological properties like cytotoxicity and antioxidant activity. nih.gov

Furthermore, the hydroxyl group can directly participate in chemical reactions. For instance, isoquinolinium salts can undergo oxidation to form isoquinolinones, and it has been shown that hydroxyl ions from an aqueous solution can serve as the oxygen source for this transformation under mild conditions. rsc.orgresearchgate.net The presence of an intrinsic hydroxyl group on the aromatic ring could modulate the susceptibility of the isoquinolinium salt to such oxidative processes.

Counterion Effects on Quaternary Isoquinolinium Salts (e.g., Bromide vs. Chloride)

In any ionic salt, the counterion, while often considered a spectator, can play a significant role in determining the salt's physical and chemical properties. For quaternary isoquinolinium salts, the choice of the anion (e.g., bromide, chloride, iodide, or larger, more complex anions) can affect solubility, melting point, crystal packing, and even reactivity.

The most direct comparisons are often made between halide ions. While bromide and chloride are chemically similar, the difference in their ionic radii (Bromide: ~196 pm, Chloride: ~181 pm) and polarizability can lead to distinct properties in the solid state and in solution. In the context of corrosion inhibition, a synergistic effect between quaternary ammonium cations and halide anions (like bromide and chloride) has been observed, where the halide ions first adsorb onto a surface, facilitating the subsequent adsorption of the organic cation. dntb.gov.ua

More dramatic effects are seen when comparing simple halides to larger, more charge-diffuse anions. A study on pyridinium-based ionic liquid crystals found that the counterion size had a profound effect on the stability of the material's mesophase. mdpi.com In that work, a series of pyridinium salts with a bromide counterion exhibited liquid crystalline properties, but when the bromide was exchanged for larger counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), the liquid crystal phase was suppressed or destabilized. mdpi.com This demonstrates that the specific pairing and interaction between the cation and anion are crucial for the formation of ordered supramolecular structures. Therefore, the bromide in 2-Ethyl-5-hydroxyisoquinolinium bromide is not merely a charge-balancing species but an integral component that influences its material properties.

Conformational and Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom around single bonds (conformation) are fundamental to how a molecule interacts with its environment, particularly with biological receptors or in the formation of ordered materials. pharmacy180.com While the isoquinolinium ring system is largely planar and rigid, the N-ethyl substituent possesses conformational flexibility.

If additional chiral centers were introduced into the molecule, for instance by modifying the N-alkyl chain or adding chiral substituents to the ring, the number of possible stereoisomers would increase. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can have vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. Modern analytical and computational methods, including NMR spectroscopy and molecular modeling, are used to determine the relative stereochemistry and preferred conformations of flexible molecules in solution. researchgate.net Understanding these spatial factors is a cornerstone of rational drug design and structure-activity relationship studies.

Future Research Trajectories and Current Challenges

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of isoquinoline (B145761) derivatives has been a subject of intense research, with a growing emphasis on the development of environmentally benign and efficient methodologies. tandfonline.comacs.org Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. Consequently, a key area of future research lies in the development of novel synthetic strategies for 2-Ethyl-5-hydroxyisoquinolinium, bromide that align with the principles of green chemistry.

Recent advancements in the synthesis of isoquinoline scaffolds that could be adapted for this compound include:

Transition-metal-free reactions: These methods avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste.

Dearomatization strategies: Recent strategies in the nucleophilic dearomatization of isoquinolines could open up new avenues for creating novel derivatives. acs.org

The table below illustrates a hypothetical comparison between a traditional and a potential greener synthetic route for a generic isoquinolinium salt, highlighting the potential improvements in sustainability.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Catalyst | Heavy metals (e.g., Palladium, Ruthenium) | Metal-free or biocatalyst |

| Solvent | Chlorinated hydrocarbons | Water, ethanol, or solvent-free |

| Reaction Steps | Multiple steps | One-pot or fewer steps |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant | Minimized |

Future research in this area will likely focus on the application of these modern synthetic methods to the specific synthesis of this compound, aiming to improve yield, reduce environmental impact, and potentially lower production costs.

Elucidation of Complex Mechanisms of Action in Biological Systems

While the biological activities of many isoquinoline alkaloids and quaternary ammonium (B1175870) compounds (QACs) have been documented, the precise mechanisms of action at the molecular level are often not fully understood. nih.govnih.gov For this compound, a significant research trajectory will be the detailed elucidation of its interactions within biological systems.

Based on the known activities of related compounds, several potential mechanisms of action for this compound could be investigated:

Interaction with Nucleic Acids: Many isoquinoline alkaloids have been shown to bind to DNA and RNA, which can interfere with cellular processes such as replication and transcription. nih.gov

Enzyme Inhibition: The isoquinoline scaffold is present in many enzyme inhibitors, and it is plausible that this compound could target specific enzymes. researchoutreach.orgresearchgate.net

Membrane Disruption: As a quaternary ammonium compound, it is likely to interact with and disrupt bacterial cell membranes, a common mechanism for antimicrobial QACs. nih.gov

Future studies will likely employ a combination of experimental techniques, such as spectroscopy, calorimetry, and molecular biology assays, to investigate these potential mechanisms.

Addressing Antimicrobial Resistance Development Related to Quaternary Compounds

The widespread use of quaternary ammonium compounds in various applications has raised concerns about the development of antimicrobial resistance. nih.govvirox.com Bacteria can develop resistance to QACs through various mechanisms, including the expression of efflux pumps that actively remove the compounds from the cell, and mutations that alter the cell membrane or other target sites. nih.gov

A critical area of future research concerning this compound will be to:

Investigate its potential to induce resistance: This will involve long-term exposure studies with various microorganisms to determine if and how quickly resistance develops.

Understand the mechanisms of resistance: If resistant strains emerge, it will be crucial to identify the genetic and biochemical basis of the resistance.

Assess the potential for cross-resistance: A significant concern is whether resistance to this compound could also confer resistance to clinically important antibiotics. nih.gov

The table below summarizes common mechanisms of bacterial resistance to quaternary ammonium compounds.

| Resistance Mechanism | Description |

| Efflux Pumps | Bacterial proteins that actively transport QACs out of the cell. |

| Target Site Modification | Changes in the bacterial cell wall or membrane that reduce QAC binding. |

| Biofilm Formation | Bacteria within a biofilm are often more resistant to antimicrobial agents. |

| Enzymatic Degradation | The breakdown of the QAC molecule by bacterial enzymes. |

Understanding these potential resistance mechanisms will be essential for the responsible development and application of this compound as an antimicrobial agent.

Exploration of New Application Domains

The diverse biological activities of isoquinoline derivatives suggest that this compound may have applications beyond its currently known uses. researchgate.netsemanticscholar.org A significant future research trajectory will be the systematic exploration of new application domains for this compound.

Potential new application areas to be investigated include:

Anticancer agents: Many isoquinoline derivatives have shown promise as anticancer agents, acting through various mechanisms such as inducing apoptosis or inhibiting cell proliferation. researchgate.net

Anti-inflammatory agents: The isoquinoline scaffold is found in compounds with anti-inflammatory properties, suggesting a potential therapeutic application in this area. researchoutreach.org

Neurological disorders: Some isoquinoline derivatives have shown activity in the central nervous system, opening up the possibility of developing treatments for neurological conditions. acs.org

Screening this compound and its derivatives in a variety of biological assays will be a key step in identifying new and potentially valuable applications.

Design of Highly Selective and Potent Isoquinolinium Derivatives for Specific Research Targets

The development of highly selective and potent ligands for specific biological targets is a major goal in medicinal chemistry and chemical biology. nih.govnih.gov Starting from the core structure of this compound, future research will likely focus on the design and synthesis of new derivatives with improved properties.

Strategies for designing more selective and potent derivatives include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the molecule and assessing the impact on its biological activity can provide insights into the key structural features required for potency and selectivity.

Fragment-based drug discovery: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. researchoutreach.org

Target-specific design: If a specific biological target for this compound is identified, new derivatives can be designed to optimize interactions with that target.

The table below provides a hypothetical example of how SAR studies could guide the design of more potent derivatives.

| Derivative Modification | Target Affinity (Hypothetical) |

| Parent Compound (this compound) | 1x |

| Modification of the Ethyl group | 0.5x - 5x |

| Substitution on the Hydroxy group | 0.2x - 10x |

| Addition of substituents to the aromatic rings | 0.1x - 20x |

Through such iterative design and synthesis, it may be possible to develop highly potent and selective research tools or even therapeutic leads based on the 2-Ethyl-5-hydroxyisoquinolinium scaffold.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods has become a powerful tool in modern drug discovery and materials science. azolifesciences.comparssilico.com For this compound, a synergistic approach combining computational modeling with experimental validation will be crucial for its rational design and development.

Computational approaches that can be applied include:

Molecular docking: This technique can be used to predict how this compound and its derivatives might bind to specific biological targets.

Quantum mechanics calculations: These calculations can provide insights into the electronic properties of the molecule, which can help to understand its reactivity and interactions.

Molecular dynamics simulations: These simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment over time.

Experimental validation of the computational predictions is essential to ensure their accuracy and relevance. This integrated approach can accelerate the discovery process, reduce the number of experiments required, and lead to a more rational and efficient design of new molecules with desired properties.

Q & A

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of bromide vapors .

- Spill management : Neutralize with sodium thiosulfate and adsorb with inert materials (vermiculite) .

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

Advanced: How can researchers design studies to evaluate the environmental fate of 2-Ethyl-5-hydroxyisoquinolinium bromide?

Methodological Answer :

Adopt a tiered approach:

Abiotic degradation : Simulate photolysis (UV-C irradiation) and hydrolysis (pH 3–9 buffers) with LC-MS/MS monitoring .

Biotic assays : Use OECD 301D respirometry to assess microbial mineralization in soil/water systems .

Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition assays per ISO 8692 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.